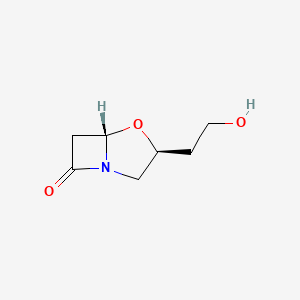![molecular formula C16H18NO5P B1208550 4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)
4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid is a member of benzoic acids.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Ability
4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid derivatives have been explored in the synthesis of new compounds with potential antioxidant properties. For instance, the synthesis of 4-amino-3-(4-(((4-hydroxy-3,5dimethoxybenzyl)oxy)methyl)phenyl)-1,2,4-triazole-5-thione, which demonstrated significant free-radical scavenging ability, is relevant in this context (Hussain, 2016).
Antifungal Applications
Compounds structurally related to this compound have been investigated for antifungal activities. A study highlighted the synthesis of Schiff bases based on a similar scaffold, demonstrating promising antifungal activity against Candida albicans (Moorthy et al., 2017).
Material Science Applications
In material science, derivatives of this compound have been synthesized for potential applications in organic light-emitting devices. An example includes the synthesis and investigation of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, which was characterized for its molecular vibrations and potential in light-emitting applications (Kurt et al., 2011).
Antimicrobial Properties
Studies have shown the antimicrobial potential of compounds similar to this compound. For instance, research on benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide derivatives demonstrated their antimicrobial activity, suggesting potential applications in this domain (Komurcu et al., 1995).
Eigenschaften
Molekularformel |
C16H18NO5P |
|---|---|
Molekulargewicht |
335.29 g/mol |
IUPAC-Name |
4-[[dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid |
InChI |
InChI=1S/C16H18NO5P/c1-21-23(20,22-2)15(12-6-4-3-5-7-12)17-14-10-8-13(9-11-14)16(18)19/h3-11,15,17H,1-2H3,(H,18,19) |
InChI-Schlüssel |
WHQFKVXQCJGLRI-UHFFFAOYSA-N |
SMILES |
COP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)OC |
Kanonische SMILES |
COP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1208487.png)


